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Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

Catalog No.
S14052596
CAS No.
86178-07-6
M.F
C9H20N2O2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

CAS Number

86178-07-6

Product Name

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate

IUPAC Name

ethyl 2-[2-(dimethylamino)ethyl-methylamino]acetate

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C9H20N2O2/c1-5-13-9(12)8-11(4)7-6-10(2)3/h5-8H2,1-4H3

InChI Key

VHSXHYXOOAZVPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)CCN(C)C

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate, also known as N-(2-(dimethylamino)ethyl)-N-methylglycine, is a chemical compound with the formula C₇H₁₆N₂O₂. It features a molecular weight of 160.22 g/mol and is characterized by the presence of both dimethylamino and methylglycine functional groups. This compound is often utilized in various industrial applications due to its unique properties, including its ability to act as a surfactant and its role in chemical synthesis processes .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atom in the dimethylamino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-Base Reactions: The compound can behave as a weak base due to the presence of the dimethylamino group, allowing it to react with acids.

These reactions are significant for synthesizing derivatives and modifying the compound for specific applications.

Research indicates that ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate exhibits biological activity relevant to pharmacology and biochemistry. It has been studied for its potential effects on neurotransmitter systems, particularly its influence on cholinergic pathways. Its structure suggests it may interact with acetylcholine receptors, which could lead to implications in cognitive enhancement or neuroprotective strategies .

Additionally, compounds with similar structures have been shown to possess antimicrobial properties, suggesting that this compound may also exhibit some level of biological activity against pathogens.

The synthesis of ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate typically involves the following steps:

  • Preparation of Dimethylaminopropylamine: This is usually achieved through the reaction of dimethylamine with appropriate alkyl halides.
  • Formation of Glycine Derivative: Glycine can be reacted with the dimethylaminopropylamine to form the desired product through an amide bond formation.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

These methods allow for the efficient production of this compound for use in various applications .

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate has several applications across different fields:

  • Pharmaceuticals: It may be used as an intermediate in drug synthesis or as a potential therapeutic agent.
  • Cosmetics: Due to its surfactant properties, it can be included in formulations for skin care products.
  • Industrial Uses: It serves as a building block in the production of adhesives, sealants, and coatings .

These applications highlight its versatility and importance in both commercial and research settings.

Interaction studies involving ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate focus on its binding affinity and interaction mechanisms with biological targets. Research has indicated that compounds with similar structures often exhibit interactions with neurotransmitter receptors, suggesting that this compound may also engage in significant interactions within biological systems. Studies typically employ methods such as radiolabeled ligand binding assays and computational modeling to elucidate these interactions .

Several compounds share structural similarities with ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-(N,N-Dimethylamino)ethyl methacrylateContains a methacrylate groupUsed primarily in polymer chemistry
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanolContains an additional hydroxyl groupExhibits different solubility properties
N-(2-(Dimethylamino)propyl)-N-methylethanolamineFeatures a propyl chainPotentially different biological activities

Uniqueness

Ethyl n-(2-(dimethylamino)ethyl)-n-methylglycinate is unique due to its specific combination of functional groups that allow it to act both as a surfactant and a potential therapeutic agent. Its ability to participate in various

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

188.152477885 g/mol

Monoisotopic Mass

188.152477885 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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